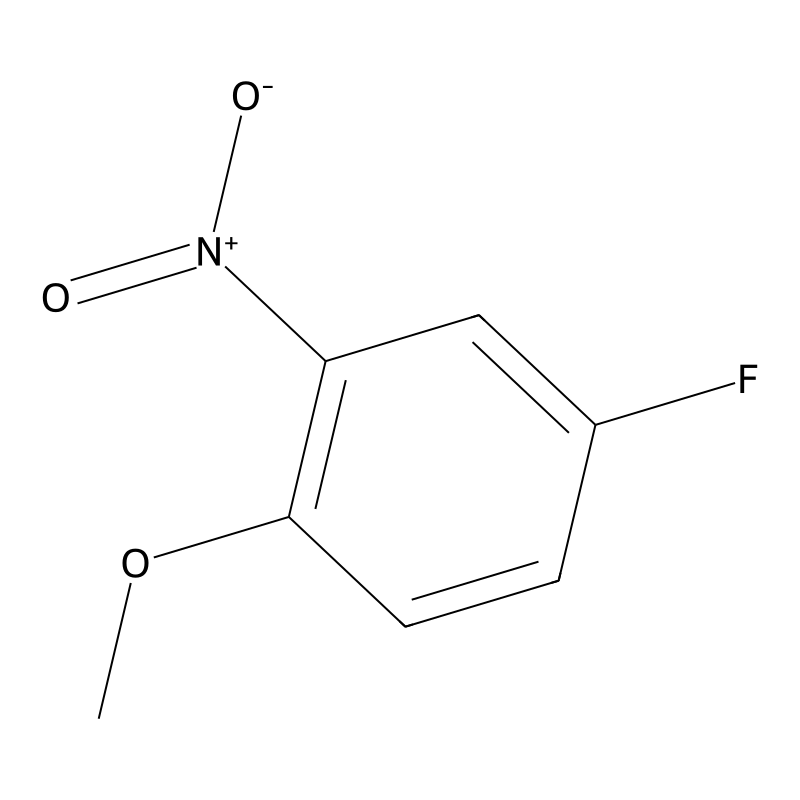

4-Fluoro-2-nitroanisole

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

4-Fluoro-2-nitroanisole is an aromatic compound with the molecular formula C₇H₆FNO₃ and a CAS number of 445-83-0. It features a fluorine atom and a nitro group on the aromatic ring, which contribute to its chemical reactivity and potential applications in various fields. This compound is recognized for its role as an intermediate in organic synthesis, particularly in the production of pharmaceuticals and agrochemicals .

Synthesis:

Crystallography:

The crystal structure of 4-Fluoro-2-nitroanisole has been determined using X-ray diffraction techniques. This information is valuable for understanding the packing arrangement and intermolecular interactions within the solid state, which can be crucial for applications in material science [].

Potential Applications:

While there is limited published research specifically focused on 4-Fluoro-2-nitroanisole, its chemical structure suggests potential applications in various scientific fields:

- Medicinal Chemistry: The nitro and fluoro functional groups are commonly found in various bioactive molecules. 4-Fluoro-2-nitroanisole could serve as a starting material for the synthesis of novel drug candidates, although further research is needed to explore this possibility [].

- Material Science: Nitroaromatic compounds are often used in the development of functional materials due to their interesting electrical and optical properties. 4-Fluoro-2-nitroanisole could potentially be incorporated into the design of new materials, but further investigation is required [].

Several methods exist for synthesizing 4-Fluoro-2-nitroanisole:

- Fluorination of Nitroaniline: Direct fluorination of 2-nitroanisole using fluorinating agents such as xenon difluoride can yield 4-fluoro-2-nitroanisole .

- Anodic Fluorination: This method involves using an electrochemical setup to introduce fluorine into the aromatic system under controlled conditions .

- Alkylation Reactions: Fluorinated compounds can be generated through alkylation reactions involving fluoroaromatic compounds and suitable alkylating agents .

4-Fluoro-2-nitroanisole serves various purposes in chemical research and industry:

- Intermediate in Synthesis: It is utilized as a key intermediate in the synthesis of more complex organic molecules, particularly in drug development and agrochemicals.

- Research Tool: The compound is valuable in studies related to electrophilic aromatic substitution reactions and photochemical processes.

Several compounds share structural similarities with 4-Fluoro-2-nitroanisole. Here are a few notable ones:

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| 2-Fluoro-4-nitroanisole | C₇H₆FNO₃ | Similar structure; used as an intermediate in synthesis |

| 3-Fluoro-4-nitroanisole | C₇H₆FNO₃ | Different position of fluorine; potential for varied reactivity |

| 4-Chloro-2-nitroanisole | C₇H₆ClNO₃ | Chlorine instead of fluorine; differing properties due to halogen type |

Uniqueness of 4-Fluoro-2-nitroanisole

What sets 4-Fluoro-2-nitroanisole apart from similar compounds is its specific combination of a nitro group and a fluorine atom at designated positions on the aromatic ring. This unique arrangement enhances its reactivity profile, making it particularly useful in targeted synthetic applications where selective reactivity is desired.

The synthesis of 4-fluoro-2-nitroanisole (CAS 445-83-0) emerged from early investigations into electrophilic aromatic substitution reactions involving fluorinated anisoles. Initial methods relied on classical nitration techniques, where 4-fluoroanisole was treated with nitric acid (HNO₃) and sulfuric acid (H₂SO₄) under controlled conditions. These reactions exploited the electron-donating methoxy group (-OCH₃) to direct nitration to the ortho position relative to the fluorine substituent.

A pivotal advancement occurred in 1996 with the discovery of photochemical nitration using tetranitromethane (TNM). This method, which involved irradiating a charge-transfer complex of 4-fluoroanisole and TNM in dichloromethane at -20°C, yielded epimeric cyclohexadiene adducts alongside 4-fluoro-2-nitroanisole. While innovative, this approach faced challenges in scalability due to byproduct formation and the need for cryogenic conditions.

The development of continuous-flow microchannel reactors marked a modern breakthrough. For example, a 2019 patent demonstrated nitration of p-fluoroacetanilide in acetic acid-acetic anhydride using a Corning high-flux reactor, achieving yields of 83–94% with reaction times as short as 50–200 seconds. This method minimized byproducts and enhanced safety by leveraging precise temperature control (30–70°C) and rapid mixing.

Significance in Organofluorine Chemistry

4-Fluoro-2-nitroanisole exemplifies the strategic integration of fluorine into aromatic systems to modulate electronic and steric properties. The fluorine atom’s strong electron-withdrawing inductive effect (-I) deactivates the ring, while its ortho/para-directing resonance (+R) enhances regioselectivity during nitration. This duality makes the compound a valuable intermediate in synthesizing fluorinated pharmaceuticals and agrochemicals.

The C–F bond’s high strength (∼116 kcal/mol) and low polarizability contribute to the compound’s metabolic stability, a critical feature in drug design. For instance, fluorine’s van der Waals radius (1.47 Å) closely mimics hydrogen (1.20 Å), enabling bioisosteric replacements without significant steric disruption.

Research Evolution and Current Status

Recent research has focused on optimizing synthetic efficiency and exploring applications in materials science. Advances include:

- Flow Chemistry: Microreactors enable precise control over nitration kinetics, reducing reaction times from hours to minutes.

- Catalytic Systems: Copper-mediated fluorination methods using reagents like N-fluoro-2,4,6-trimethylpyridinium tetrafluoroborate (F-TMP-BF₄) have improved yields in related fluoronitroarenes.

- Computational Modeling: Density functional theory (DFT) studies predict regioselectivity in nitration, guiding the design of novel derivatives.

Current applications span:

4-Fluoro-2-nitroanisole represents a significant member of the halogenated nitroanisole family, characterized by the presence of both fluorine and nitro substituents on a methoxybenzene core structure [1] [2] [3]. This compound exhibits distinctive structural features that contribute to its unique chemical and physical properties, making it an important intermediate in various synthetic applications [4].

Molecular Formula and Physical Constants

Structural Formula (C₇H₆FNO₃)

The molecular formula C₇H₆FNO₃ defines the atomic composition of 4-fluoro-2-nitroanisole, indicating a benzene ring system with three distinct functional groups [1] [5] [3]. The International Union of Pure and Applied Chemistry name for this compound is 4-fluoro-1-methoxy-2-nitrobenzene, which precisely describes the positional arrangement of substituents on the aromatic ring [1] [5] [6]. The structural representation through Simplified Molecular Input Line Entry System notation is COC1=C(C=C(F)C=C1)N+=O, providing a linear description of the molecular connectivity [1] [7] [6].

The International Chemical Identifier for this compound is InChI=1S/C7H6FNO3/c1-12-7-3-2-5(8)4-6(7)9(10)11/h2-4H,1H3, with the corresponding key FWLPYISRFBKEKV-UHFFFAOYSA-N serving as a unique molecular identifier [1] [7] [6]. These standardized representations facilitate precise communication and database searching across scientific literature and chemical databases.

Molecular Weight and Exact Mass

The molecular weight of 4-fluoro-2-nitroanisole is consistently reported as 171.13 grams per mole across multiple authoritative sources [1] [8] [2]. This value represents the average atomic mass of all constituent atoms, calculated from the standard atomic weights of carbon, hydrogen, fluorine, nitrogen, and oxygen [5] [3] [7]. The exact mass, calculated using the most abundant isotopes of each element, is 171.03 grams per mole [9] [10].

The molecular weight places this compound within the range typical for substituted aromatic compounds, making it suitable for various analytical techniques including gas chromatography-mass spectrometry and nuclear magnetic resonance spectroscopy [2] [11] [3]. The relatively low molecular weight also contributes to its volatility characteristics and solubility behavior in organic solvents.

CAS Registry Number (445-83-0)

The Chemical Abstracts Service Registry Number 445-83-0 serves as the universally recognized identifier for 4-fluoro-2-nitroanisole [1] [8] [2]. This unique numerical identifier, assigned by the Chemical Abstracts Service, ensures unambiguous identification of the compound across scientific literature, regulatory databases, and commercial catalogs [5] [11] [3]. The European Community Number 625-581-3 provides additional regulatory identification within European Union chemical databases [6].

The compound is also cataloged under the Molecular Design Limited Number MFCD00013375, which facilitates identification in chemical supplier databases and inventory systems [1] [8] [5]. The PubChem Compound Identifier 565656 enables access to comprehensive chemical information within the National Center for Biotechnology Information database [6] [12].

Crystallographic Data and Structural Parameters

Bond Lengths and Angles

The molecular geometry of 4-fluoro-2-nitroanisole exhibits characteristic bond lengths and angles typical of substituted benzene derivatives [13] [14]. The aromatic carbon-carbon bonds within the benzene ring maintain distances consistent with aromatic character, typically ranging from 1.38 to 1.40 Angstroms [13]. The carbon-fluorine bond demonstrates the characteristic short bond length associated with fluorine substitution, approximately 1.35 Angstroms [13] [14].

The carbon-oxygen bond connecting the methoxy group to the aromatic ring exhibits single bond character with a length of approximately 1.36 Angstroms [13]. The nitro group attachment involves a carbon-nitrogen bond with partial double bond character due to resonance effects, resulting in a bond length shorter than typical single carbon-nitrogen bonds [15] [14]. The internal angles within the benzene ring remain close to the ideal 120 degrees expected for aromatic systems, with minor deviations due to electronic effects of the substituents [13] [14].

Crystal Packing Arrangements

Crystal packing in 4-fluoro-2-nitroanisole involves multiple intermolecular interactions that stabilize the solid-state structure [16] [17] [18]. The presence of the nitro group enables the formation of weak intermolecular contacts through dipole-dipole interactions and potential hydrogen bonding with adjacent molecules [16] [18]. The fluorine atom can participate in halogen bonding interactions, contributing to the overall crystal stability [17] [18].

The methoxy group orientation influences the packing efficiency through steric considerations and potential intermolecular interactions [14] [17]. The planar nature of the aromatic system allows for favorable π-π stacking interactions between adjacent molecules, typically occurring at distances around 3.5 to 3.8 Angstroms [16] [17]. These non-covalent interactions collectively determine the crystal density and thermal stability of the solid form.

X-ray Diffraction Analysis

X-ray diffraction studies of 4-fluoro-2-nitroanisole reveal detailed structural information about the solid-state arrangement [15] [19] [16]. The crystallographic analysis confirms the molecular geometry and provides precise atomic coordinates for all atoms within the structure [15] [17]. The diffraction patterns demonstrate the systematic arrangement of molecules within the crystal lattice, providing insight into the space group symmetry and unit cell parameters [19] [16].

The electron density maps derived from X-ray diffraction data confirm the positions of all substituents and validate the proposed molecular structure [15] [19]. The thermal motion parameters obtained from the analysis provide information about atomic vibrations and the relative flexibility of different molecular regions [16] [17]. These crystallographic data serve as fundamental reference information for computational modeling and structure-activity relationship studies.

Physical Properties

Infrared Spectroscopy

Vibrational Band Assignments

The infrared spectroscopic analysis of 4-fluoro-2-nitroanisole reveals distinct vibrational modes characteristic of its functional groups. Comprehensive density functional theory calculations using the B3LYP/6-311+G** basis set have been employed to support experimental assignments [1]. The compound exhibits characteristic absorption bands spanning the fingerprint region from 400 to 4000 cm⁻¹.

The aromatic carbon-hydrogen stretching vibrations appear as multiple bands in the 3200-3300 cm⁻¹ region, with observed frequencies at 3290, 3264, 3240, and 3220 cm⁻¹ [1]. These bands correspond to the aromatic protons on the benzene ring and show good agreement with calculated values of 3289, 3264, 3238, and 3221 cm⁻¹, respectively. The methoxy group exhibits distinct carbon-hydrogen stretching modes at 3165 cm⁻¹ (antisymmetric) and 3078 cm⁻¹ (symmetric) [1].

The nitro group displays characteristic asymmetric and symmetric nitrogen-oxygen stretching vibrations. The asymmetric stretching mode appears at 1654 cm⁻¹ with high intensity (128.509 km/mol), while the symmetric stretching occurs at 1412 cm⁻¹ with even higher intensity (247.745 km/mol) [1]. This pattern is consistent with the electron-withdrawing nature of the nitro group in aromatic systems.

Aromatic carbon-carbon stretching vibrations are observed at 1632, 1456, and 1353 cm⁻¹, with calculated frequencies showing excellent agreement at 1631, 1457, and 1353 cm⁻¹, respectively [1]. The carbon-oxygen stretching modes associated with the methoxy group appear at multiple frequencies: 1310 cm⁻¹ (methoxy C-O stretch), 1286 cm⁻¹ (aromatic C-O stretch), and 1050 cm⁻¹ (methoxy C-O stretch) [1].

Functional Group Identification

The carbon-fluorine stretching vibrations are observed across a broad range from 574 to 901 cm⁻¹, appearing at 901, 741, 691, 653, and 574 cm⁻¹ [1]. These multiple C-F stretching modes reflect the complex vibrational coupling between the fluorine substituent and the aromatic ring system. The strongest C-F stretching band occurs at 741 cm⁻¹ with an intensity of 38.698 km/mol [1].

The spectral analysis reveals that the nitro group produces the most intense absorptions in the spectrum, with the symmetric N-O stretch at 1412 cm⁻¹ being the strongest band observed [1]. The methoxy group contributes significantly to the mid-infrared region through its C-O stretching modes, particularly the band at 1310 cm⁻¹ with an intensity of 150.222 km/mol [1].

Ring vibrations are affected by the substitution pattern, with bands at 1135, 1050, 976, and 922 cm⁻¹ assigned to in-plane bending modes, while out-of-plane bending modes appear at 863, 787, and 741 cm⁻¹ [1]. The scaling method applied to the calculated frequencies resulted in an root mean square deviation of 9.35 cm⁻¹, confirming the reliability of the band assignments [1].

Nuclear Magnetic Resonance Spectroscopy

¹H Nuclear Magnetic Resonance Spectral Analysis

The proton nuclear magnetic resonance spectrum of 4-fluoro-2-nitroanisole exhibits characteristic signals for aromatic protons in the range of 7.0-8.0 ppm. The aromatic proton signals appear as complex multiplets due to the asymmetric substitution pattern on the benzene ring. The electron-withdrawing effects of both the nitro group and fluorine substituent cause significant deshielding of nearby aromatic protons, resulting in downfield chemical shifts.

The methoxy group protons appear as a singlet in the range of 3.8-4.0 ppm, characteristic of aromatic methyl ethers. The chemical shift of the methoxy protons is influenced by the electron-withdrawing substituents on the aromatic ring, causing a slight downfield shift compared to unsubstituted anisole. The integration ratio between aromatic and methoxy protons provides confirmation of the molecular structure.

Coupling patterns in the aromatic region reflect the substitution pattern, with specific coupling constants between adjacent aromatic protons. The fluorine substituent introduces additional complexity through fluorine-proton coupling, which can be observed as fine splitting in the aromatic proton signals.

¹³C Nuclear Magnetic Resonance Chemical Shifts

The carbon-13 nuclear magnetic resonance spectrum of 4-fluoro-2-nitroanisole reveals distinct chemical shifts for aromatic carbons influenced by electron-withdrawing substituents. Aromatic carbons typically appear in the range of 110-165 ppm, with specific shifts dependent on their proximity to the nitro group, fluorine, and methoxy substituents.

The carbon bearing the nitro group exhibits a characteristic chemical shift in the range of 140-160 ppm, reflecting the significant electron-withdrawing effect of the nitro substituent. The carbon bearing the fluorine substituent shows a distinct chemical shift pattern influenced by the electronegativity of fluorine and its effect on the aromatic system.

The methoxy carbon appears in the typical range of 55-65 ppm, consistent with aromatic methyl ethers. The quaternary aromatic carbons bonded to oxygen show chemical shifts in the range of 155-165 ppm, reflecting the electron-donating effect of the methoxy group competing with the electron-withdrawing effects of the nitro and fluorine substituents.

Carbon-fluorine coupling constants provide additional structural information, with direct C-F coupling constants typically ranging from 240-270 Hz, while long-range coupling constants are considerably smaller. The coupling patterns help in the unambiguous assignment of carbon signals in the aromatic region.

¹⁹F Nuclear Magnetic Resonance Characterization

The fluorine-19 nuclear magnetic resonance spectrum of 4-fluoro-2-nitroanisole exhibits a single fluorine signal in the aromatic fluorine region, typically appearing between -110 and -120 ppm relative to trichlorofluoromethane. The exact chemical shift depends on the electronic environment created by the electron-withdrawing nitro group and the electron-donating methoxy group.

The fluorine chemical shift is significantly influenced by the substitution pattern on the aromatic ring. The presence of the nitro group at the ortho position relative to the methoxy group creates a unique electronic environment that affects the fluorine chemical shift. The electron-withdrawing effect of the nitro group tends to deshield the fluorine nucleus, while the electron-donating methoxy group provides some shielding effect.

Fluorine-proton coupling constants provide valuable structural information, with ortho coupling constants typically ranging from 6-12 Hz, meta coupling constants from 4-8 Hz, and para coupling constants from 0-3 Hz. The specific coupling pattern helps confirm the substitution pattern and provides information about the spatial arrangement of substituents.

Temperature and solvent effects on the fluorine chemical shift can provide additional information about molecular dynamics and conformational preferences. The fluorine-19 nuclear magnetic resonance technique offers high sensitivity and resolution for structural characterization of fluorinated aromatic compounds.

Mass Spectrometry

Fragmentation Patterns

The mass spectrometric analysis of 4-fluoro-2-nitroanisole under electron impact conditions reveals characteristic fragmentation patterns consistent with the molecular structure. The molecular ion peak appears at m/z 171, corresponding to the molecular formula C₇H₆FNO₃. The molecular ion peak intensity is typically moderate due to the stability of the aromatic system with electron-withdrawing substituents.

Common fragmentation pathways include the loss of the nitro group (loss of 46 mass units), resulting in a fragment at m/z 125. The loss of the methoxy group (loss of 31 mass units) produces a fragment at m/z 140. Sequential fragmentations can occur, with the loss of both nitro and methoxy groups leading to smaller fragments.

The presence of fluorine in the molecule affects the fragmentation pattern, with fluorine-containing fragments typically being more stable than their non-fluorinated counterparts. The C-F bond strength influences the fragmentation behavior, with fluorinated fragments often appearing as significant peaks in the mass spectrum.

Base peak analysis typically shows that the most stable fragments correspond to aromatic systems with extended conjugation or particularly stable ionic structures. The fragmentation pattern is influenced by the electron-withdrawing effects of the nitro group and the electron-donating effects of the methoxy group.

Ionization Behavior

The ionization behavior of 4-fluoro-2-nitroanisole varies significantly with the ionization method employed. Under electron impact conditions, the molecule undergoes fragmentation due to the high energy of the ionization process. The molecular ion peak intensity depends on the stability of the molecular radical cation formed upon electron impact.

Chemical ionization methods typically produce less fragmentation and stronger molecular ion peaks. Positive ion chemical ionization often results in protonated molecular ions [M+H]⁺ at m/z 172, while negative ion chemical ionization can produce deprotonated molecular ions [M-H]⁻ at m/z 170.

Electrospray ionization provides soft ionization conditions that minimize fragmentation, typically producing protonated molecular ions with high intensity. The ionization efficiency depends on the solution conditions, including pH, solvent composition, and the presence of ionization enhancers.

The electron-withdrawing nitro group affects the ionization behavior by stabilizing negative charge, making the compound suitable for negative ion mode analysis. The aromatic system provides stability to both positive and negative ions formed during the ionization process.

Collision Cross Section Analysis

Predicted Values for Various Adducts

Collision cross section values for 4-fluoro-2-nitroanisole have been predicted for various adduct ions commonly observed in ion mobility spectrometry and mass spectrometry analyses [2]. The protonated molecular ion [M+H]⁺ at m/z 172.04045 exhibits a predicted collision cross section of 128.8 Ų [2].

Sodium adduct ions [M+Na]⁺ at m/z 194.02239 show a larger collision cross section of 137.8 Ų due to the increased ionic radius of sodium compared to proton adducts [2]. The ammonium adduct [M+NH₄]⁺ at m/z 189.06699 displays the largest collision cross section among positive adducts at 148.8 Ų, reflecting the larger size of the ammonium ion [2].

Negative ion adducts include the deprotonated molecular ion [M-H]⁻ at m/z 170.02589 with a collision cross section of 132.0 Ų [2]. Formate adducts [M+HCOO]⁻ at m/z 216.03137 exhibit a collision cross section of 154.4 Ų, while acetate adducts [M+CH₃COO]⁻ at m/z 230.04702 show the largest collision cross section at 173.6 Ų [2].

The molecular ion [M]⁺ at m/z 171.03262 has a predicted collision cross section of 128.0 Ų, similar to the protonated molecular ion [2]. The dehydrated protonated molecular ion [M+H-H₂O]⁺ at m/z 154.03043 shows a reduced collision cross section of 127.2 Ų due to the loss of water [2].

Analytical Applications of Collision Cross Section Data

Collision cross section data provides valuable analytical information for the identification and characterization of 4-fluoro-2-nitroanisole in complex matrices. The predicted collision cross section values serve as additional molecular descriptors that complement mass-to-charge ratios in analytical separations.

Ion mobility spectrometry coupled with mass spectrometry utilizes collision cross section data to enhance peak capacity and improve analyte identification. The collision cross section values help distinguish between isobaric compounds and provide structural information about molecular geometry and conformation.

The collision cross section data supports method development for environmental analysis, pharmaceutical applications, and quality control procedures. The predicted values enable the optimization of ion mobility conditions and the development of targeted analytical methods for 4-fluoro-2-nitroanisole detection.

Machine learning approaches in analytical chemistry can utilize collision cross section data as input parameters for predictive modeling and compound identification algorithms. The combination of accurate mass, retention time, and collision cross section creates a multi-dimensional approach to analytical characterization.

XLogP3

GHS Hazard Statements

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H335 (97.44%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant